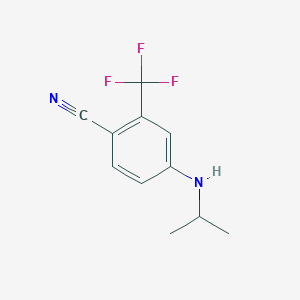

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

“4-(Trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H4F3N . It is a white or colorless to light yellow powder to clear liquid .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)benzonitrile” consists of a benzonitrile group attached to a trifluoromethyl group .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis

“4-(Trifluoromethyl)benzonitrile” has a melting point of 37 °C and a boiling point of 81 °C at 20 mmHg . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

1. Photoexcited Structural Analysis

In a study by Techert and Zachariasse (2004), the molecular structure of photoexcited crystalline 4-(diisopropylamino)benzonitrile (DIABN) was determined using time-resolved X-ray diffraction. This revealed a decrease in the torsional angle of the diisopropylamino group in relation to the phenyl ring in the equilibrated intramolecular charge transfer (ICT) state, highlighting its potential in photochemical applications (Techert & Zachariasse, 2004).

2. Electrolyte Additive in Lithium-Ion Batteries

Huang et al. (2014) investigated the use of 4-(Trifluoromethyl)-benzonitrile (4-TB) as a novel electrolyte additive for high voltage lithium-ion batteries. Their study showed that 4-TB significantly improved the cyclic stability of the LiNi 0.5 Mn 1.5 O 4 cathode, demonstrating its utility in enhancing battery performance (Huang et al., 2014).

3. Corrosion Inhibition

Chaouiki et al. (2018) synthesized benzonitrile derivatives for corrosion inhibition in mild steel. Their results indicated excellent corrosion inhibition efficiency, suggesting the potential use of similar compounds in protecting metals against corrosion (Chaouiki et al., 2018).

4. Nonsteroidal Androgen Receptor Antagonist Development

Li et al. (2008) developed a compound, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, as a novel, nonsteroidal androgen receptor antagonist. This compound showed potential in treating androgenetic alopecia and controlling sebum, highlighting the role of similar benzonitrile derivatives in pharmaceutical development (Li et al., 2008).

5. Synthesis of Androgen Receptor Antagonists

Zhi-yu (2012) described the synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile as part of the process for creating MDV3100, an androgen receptor antagonist. This illustrates the role of such compounds in synthesizing medically significant molecules (Zhi-yu, 2012).

6. Dual Fluorescence and Charge Transfer Studies

Kochman et al. (2015) conducted a study on 4-(N,N-Dimethylamino)benzonitrile (DMABN), a similar compound, exploring its dual fluorescence and charge transfer dynamics. This research provides insights into the photophysical properties of related benzonitrile derivatives, which can be crucial in optical and electronic applications (Kochman et al., 2015).

Safety and Hazards

Zukünftige Richtungen

The future directions of research on “4-(Trifluoromethyl)benzonitrile” and similar compounds could involve further exploration of the trifluoromethylation of carbon-centered radical intermediates . The activation of the C–F bond in organic synthesis is a challenging task that could lead to the synthesis of diverse fluorinated compounds .

Eigenschaften

IUPAC Name |

4-(propan-2-ylamino)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUASCHIBWACYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2603035.png)

![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)

![3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2603047.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2603048.png)

![methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603050.png)

![2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2603053.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2603055.png)

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2603056.png)